![molecular formula C8H7ClN2O B12862789 6-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12862789.png)
6-(Chloromethyl)benzo[d]oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)benzo[d]oxazol-2-amine is a chemical compound with the molecular formula C8H7ClN2O It is a derivative of benzoxazole, characterized by the presence of a chloromethyl group at the 6th position and an amine group at the 2nd position of the benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)benzo[d]oxazol-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-aminobenzoxazole.
Chloromethylation: The 2-aminobenzoxazole is then subjected to chloromethylation using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azides, thiocyanates, or secondary amines.
Oxidation Products: Oxidation can lead to the formation of corresponding oxides or hydroxylated derivatives.
Applications De Recherche Scientifique
6-(Chloromethyl)benzo[d]oxazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its ability to form stable chemical bonds.
Biological Studies: Researchers use it to study the interactions of benzoxazole derivatives with biological targets, providing insights into their mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparaison Avec Des Composés Similaires
2-Aminobenzoxazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-Methylbenzo[d]oxazol-2-amine: Contains a methyl group instead of a chloromethyl group, resulting in different reactivity and applications.
6-(Bromomethyl)benzo[d]oxazol-2-amine: Similar structure but with a bromine atom, which can lead to different reaction kinetics and product profiles.
Uniqueness: 6-(Chloromethyl)benzo[d]oxazol-2-amine is unique due to the presence of the chloromethyl group, which enhances its reactivity in substitution reactions
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
6-(chloromethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H7ClN2O/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4H2,(H2,10,11) |
Clé InChI |
KVAVPYPDTOUYSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CCl)OC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


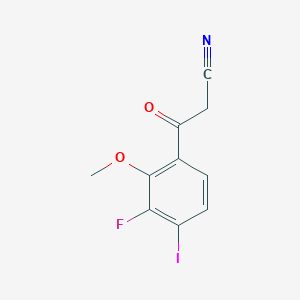
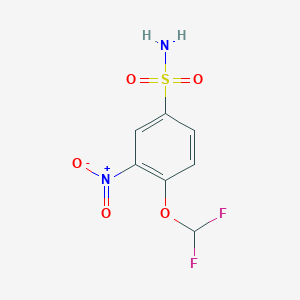
![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)
![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
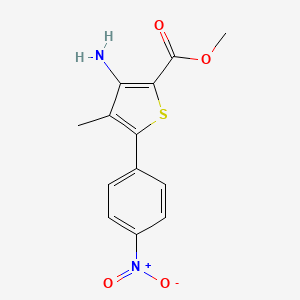
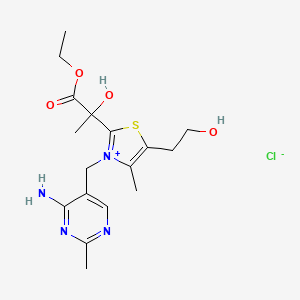
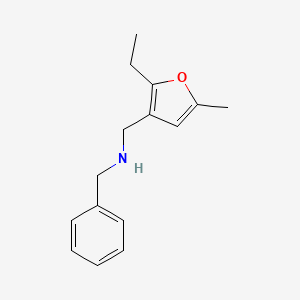
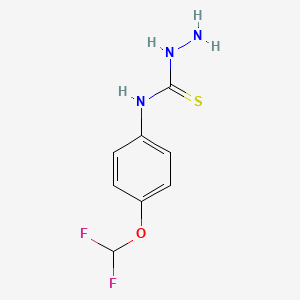
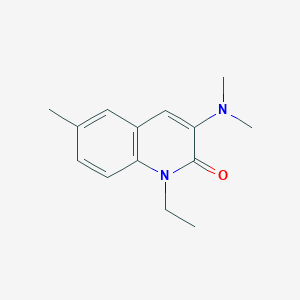

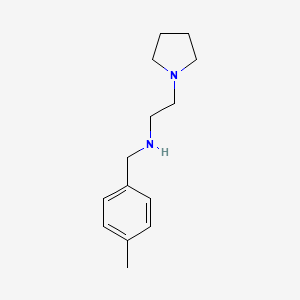
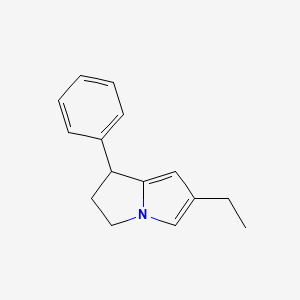
![3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12862770.png)
